molecular formula C9H12N4 B1267076 Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro- CAS No. 56112-89-1

Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-

Cat. No. B1267076
CAS RN: 56112-89-1
M. Wt: 176.22 g/mol
InChI Key: XGKBJTZXDKBXEU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of cyclopenta[c]pyrazoles, including Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-, often involves intramolecular dipolar cycloaddition of nitrilimines to alkynes. This method has been extended to synthesize 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014). Another synthesis method uses three-component condensation of pyrazolones and malononitrile, either chemically or electrochemically (Shestopalov et al., 2002).

Molecular Structure Analysis The molecular structure of similar compounds has been determined using X-ray crystallography. For instance, the structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a closely related compound, has been analyzed revealing interesting aspects like the conformation of the pyran and pyrazole rings (Kumar et al., 2018).

Chemical Reactions and Properties The chemical properties of cyclopenta[c]pyrazoles are often studied through their reactions. For example, the Cp*Co(III)-catalyzed synthesis of cyclopenta[b]carbazoles from indoles and diynes indicates a dual C-H activation and domino cyclizations, showing their reactivity and potential for forming complex molecular scaffolds (Li, Wang, Li, & Wang, 2018).

Physical Properties Analysis The physical properties of cyclopenta[c]pyrazoles can be inferred from studies on similar compounds. For example, the hydrogen-bonded chains in isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidines suggest how intermolecular interactions can influence the physical properties of such compounds (Portilla et al., 2005).

Chemical Properties Analysis The chemical properties are often explored through various synthesis methods. For instance, the use of sodium ascorbate as a catalyst for the synthesis of pyrazole carbonitriles indicates the compound's reactivity under certain conditions (Kiyani & Bamdad, 2018).

Scientific Research Applications

Cyclocondensation Reactions

Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro- and its derivatives are frequently utilized in cyclocondensation reactions. For example, research by Sofan et al. (1989) demonstrates that cyclopentanone reacts with arylidenemalononitriles to give dihydro-4,6-indenedicarbonitriles (Sofan, El‐Taweel, Elagamey, & Elnagdi, 1989). Additionally, Kiyani and Bamdad (2018) highlight the use of sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles (Kiyani & Bamdad, 2018).

Molecular Chain Formation

The compounds play a role in forming molecular chains. Portilla et al. (2005) found that molecules like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine are linked into chains by a single C-H...pi(arene) hydrogen bond (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

Sikandar et al. (2020) describe a green and environmentally benign method to synthesize pyrano[2,3-c]pyrazoles, highlighting the biological potential of these derivatives, such as anti-inflammatory and anticancer properties (Sikandar, Zahoor, Ahmad, Anjum, Ahmad, & Shah, 2020).

Role in Multicomponent Reactions

These compounds also find applications in multicomponent reactions. For instance, Winters, Teleha, and Sui (2014) synthesized substituted tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[3,4-c]pyrazoles using a 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes (Winters, Teleha, & Sui, 2014).

properties

IUPAC Name

3-(3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-2-6-13-9(11)7-3-1-4-8(7)12-13/h1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKBJTZXDKBXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298548
Record name MLS002707355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-

CAS RN

56112-89-1
Record name MLS002707355
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Record name MLS002707355
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-2,4,5,6-TETRAHYDROCYCLOPENTAPYRAZOLE-2-PROPIONITRILE, TECH
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